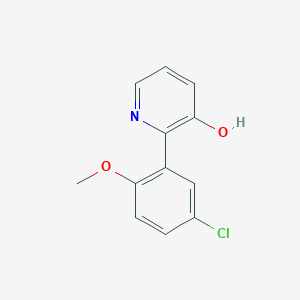
2-(5-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95%
Overview
Description
2-(5-Chloro-2-methoxyphenyl)-3-hydroxypyridine (2-CMHP) is a small molecule compound with a molecular weight of 207.59 g/mol. It is a yellow-colored solid that is soluble in polar solvents such as dimethyl sulfoxide and ethanol. 2-CMHP is a derivative of the pyridine family and has a wide range of applications in scientific research, including in the fields of biochemistry, physiology, and biotechnology.
Mechanism of Action
2-(5-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% has been shown to have inhibitory activity against the enzyme phenylalanine hydroxylase, which is involved in the metabolism of phenylalanine. This inhibitory activity is thought to be due to the binding of 2-(5-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% to the active site of the enzyme, which prevents the enzyme from catalyzing the reaction. In addition, 2-(5-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% has been shown to bind to the protein kinase C, which is involved in the regulation of cell growth and differentiation, and to inhibit its activity.
Biochemical and Physiological Effects
2-(5-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the enzyme phenylalanine hydroxylase, which is involved in the metabolism of phenylalanine. In addition, 2-(5-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% has been shown to inhibit the activity of the protein kinase C, which is involved in the regulation of cell growth and differentiation. 2-(5-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% has also been shown to have antidiabetic activity, as well as to have protective effects against environmental pollutants.
Advantages and Limitations for Lab Experiments
The use of 2-(5-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% in laboratory experiments has several advantages. It is a relatively small molecule that can be synthesized easily and is relatively stable. In addition, it has a wide range of applications in scientific research, including in the fields of biochemistry, physiology, and biotechnology. However, there are also some limitations to the use of 2-(5-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% in laboratory experiments. It is not very soluble in organic solvents, and it can be toxic if not handled properly.
Future Directions
There are several potential future directions for the use of 2-(5-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% in scientific research. It could be used to study the mechanism of action of other enzymes, such as those involved in the metabolism of other amino acids. In addition, 2-(5-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% could be used to study the biochemical and physiological effects of other drugs, such as those used to treat cancer or other diseases. Finally, 2-(5-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% could be used to study the effects of environmental pollutants on the human body, as well as to develop novel therapeutic agents for the treatment of various diseases.
Synthesis Methods
2-(5-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% can be synthesized from the reaction of 5-chloro-2-methoxyphenol with 3-hydroxy-pyridine-2-carboxaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction yields a yellow-colored solid that can be purified by recrystallization.
Scientific Research Applications
2-(5-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% has a wide range of applications in scientific research, including in the fields of biochemistry, physiology, and biotechnology. It has been used as a model compound to study the mechanism of action of enzymes, such as the enzyme phenylalanine hydroxylase, which is involved in the metabolism of phenylalanine. 2-(5-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% has also been used to study the structure and function of proteins, such as the protein kinase C, which is involved in the regulation of cell growth and differentiation. In addition, 2-(5-Chloro-2-methoxyphenyl)-3-hydroxypyridine, 95% has been used to study the biochemical and physiological effects of drugs, such as the antidiabetic drug metformin, and to study the effects of environmental pollutants on the human body.
properties
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-16-11-5-4-8(13)7-9(11)12-10(15)3-2-6-14-12/h2-7,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNPDUVNKPKACW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=C(C=CC=N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683006 | |
| Record name | 2-(5-Chloro-2-methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-2-methoxyphenyl)pyridin-3-ol | |
CAS RN |
1261945-44-1 | |
| Record name | 2-(5-Chloro-2-methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%](/img/structure/B6367806.png)











